molecular formula C11H21N B14488105 Cycloheptanimine, 2,2,7,7-tetramethyl- CAS No. 64273-90-1

Cycloheptanimine, 2,2,7,7-tetramethyl-

Cat. No.: B14488105
CAS No.: 64273-90-1
M. Wt: 167.29 g/mol
InChI Key: KOAYYNUYQSHTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanimine, 2,2,7,7-tetramethyl- is a chemical compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . It is also known by other names such as 2,2,7,7-tetramethylcycloheptan-1-imine . This compound is characterized by its unique structure, which includes a cycloheptane ring with four methyl groups attached at the 2 and 7 positions, and an imine group at the 1 position.

Preparation Methods

The synthesis of Cycloheptanimine, 2,2,7,7-tetramethyl- typically involves the reaction of cycloheptanone with an amine under specific conditions. One common method is the condensation reaction between cycloheptanone and a primary amine, such as methylamine, in the presence of a catalyst like an acid or base . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the imine group.

Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also often incorporate purification steps like distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Cycloheptanimine, 2,2,7,7-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the imine group to an amine group. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .

Scientific Research Applications

Cycloheptanimine, 2,2,7,7-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving imines.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cycloheptanimine, 2,2,7,7-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, depending on the specific target and context .

Properties

CAS No.

64273-90-1

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2,2,7,7-tetramethylcycloheptan-1-imine

InChI

InChI=1S/C11H21N/c1-10(2)7-5-6-8-11(3,4)9(10)12/h12H,5-8H2,1-4H3

InChI Key

KOAYYNUYQSHTCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(C1=N)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.